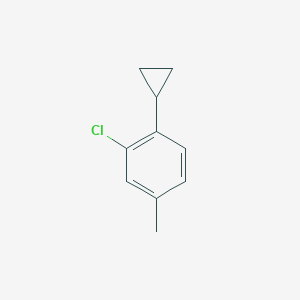
2-Chloro-1-cyclopropyl-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-cyclopropyl-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a chlorine atom at the second position, a cyclopropyl group at the first position, and a methyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclopropyl-4-methylbenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene derivative undergoes substitution with an electrophile, such as chlorine, in the presence of a catalyst like aluminum chloride (AlCl3). The cyclopropyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-cyclopropyl-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.
Major Products Formed
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Reduction: Products include dechlorinated or hydrogenated derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-1-cyclopropyl-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of aromatic substitution on biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-cyclopropyl-4-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chlorine atom and the aromatic ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The cyclopropyl group adds steric hindrance, affecting the overall reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-cyclopropylbenzene: Lacks the methyl group at the fourth position.
1-Cyclopropyl-4-methylbenzene: Lacks the chlorine atom at the second position.
2-Chloro-4-methylbenzene: Lacks the cyclopropyl group at the first position.
Uniqueness
2-Chloro-1-cyclopropyl-4-methylbenzene is unique due to the combination of the chlorine atom, cyclopropyl group, and methyl group on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H11Cl |
|---|---|
Peso molecular |
166.65 g/mol |
Nombre IUPAC |
2-chloro-1-cyclopropyl-4-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-2-5-9(8-3-4-8)10(11)6-7/h2,5-6,8H,3-4H2,1H3 |
Clave InChI |
BIBPEAQBJRKUIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



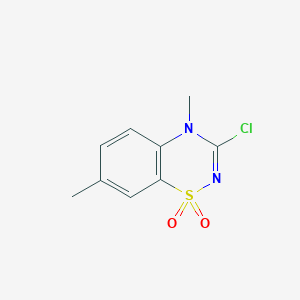
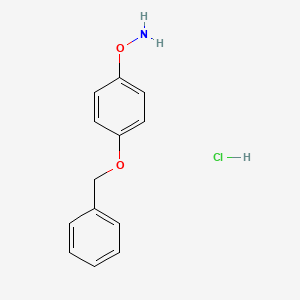
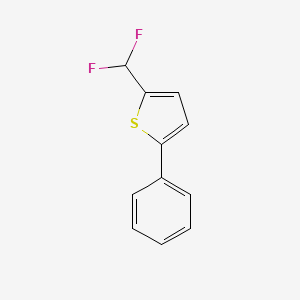
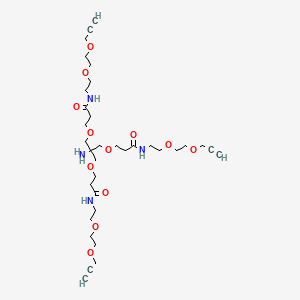


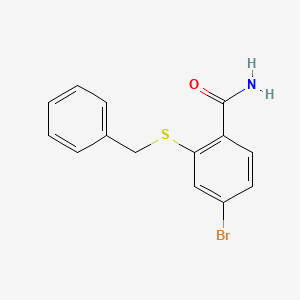
![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)
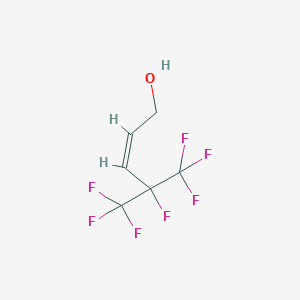
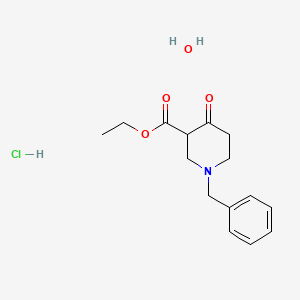
![6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)
![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)

